REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]1([S:17](Cl)(=[O:19])=[O:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>N1C=CC=CC=1>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][S:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:19])=[O:18])=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
1.41 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
ice
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.35 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.6 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 45° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature
|
Type
|
CUSTOM
|
Details
|
ranging from 45 to 50° C
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off by suction
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 20 L of 0.5 N sodium hydroxide at 55° C
|
Type
|
CUSTOM
|
Details
|
The insoluble matter was removed by filtration
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off by suction
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 kg | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |